![molecular formula C10H18O2 B14010584 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene CAS No. 37406-14-7](/img/structure/B14010584.png)
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is an organic compound with a complex structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-1-propanol with prop-2-en-1-ol in the presence of a strong acid catalyst to form the intermediate compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving allylic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials.
作用機序
The mechanism by which 3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes that catalyze allylic reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting biological pathways and processes .
類似化合物との比較
Similar Compounds
- 3-(2-Propyn-1-yloxy)-1-propene
- 2-Methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 3-(Allyloxy)-1-propyne
Uniqueness
3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
特性
CAS番号 |
37406-14-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-methyl-1,1-bis(prop-2-enoxy)propane |
InChI |
InChI=1S/C10H18O2/c1-5-7-11-10(9(3)4)12-8-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChIキー |
WCBOAGVUCGYFKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


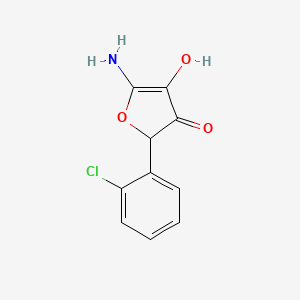
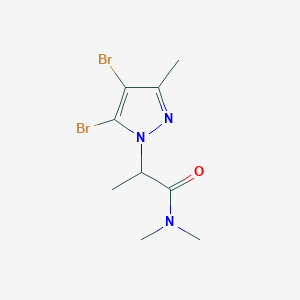
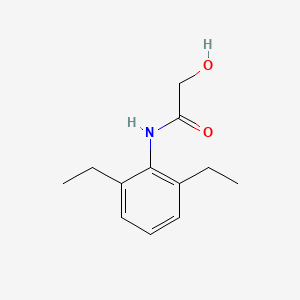
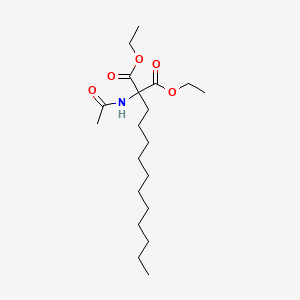
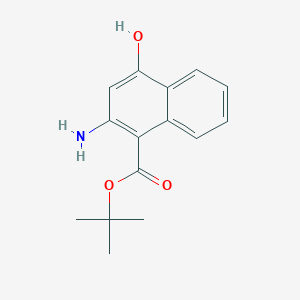
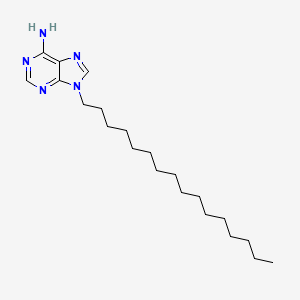

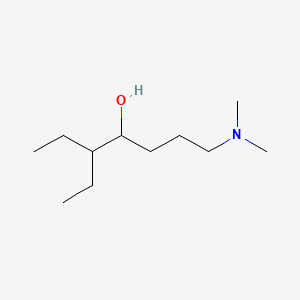
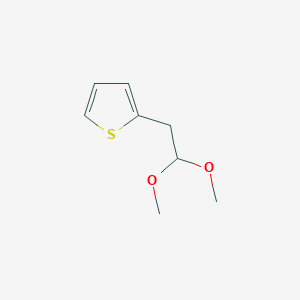
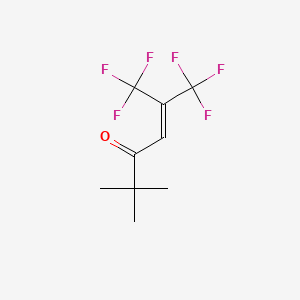

![1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid](/img/structure/B14010541.png)


